3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Regioisomer differentiation Lead optimization

3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1048914-10-8), also named 3-bromo-5-(trifluoromethyl)-7-azaindole, is a disubstituted 7-azaindole heterocycle with bromine at the 3-position and trifluoromethyl at the 5-position of the pyrrolo[2,3-b]pyridine core (C₈H₄BrF₃N₂, MW 265.03 g/mol). Its computed XLogP3-AA is 2.9, and its experimental melting point is 177 °C.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1048914-10-8
Cat. No. B1517675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1048914-10-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
InChIKeyVIYSXRUBYNGMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1048914-10-8): Core Scaffold Identity for Kinase-Focused Procurement


3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1048914-10-8), also named 3-bromo-5-(trifluoromethyl)-7-azaindole, is a disubstituted 7-azaindole heterocycle with bromine at the 3-position and trifluoromethyl at the 5-position of the pyrrolo[2,3-b]pyridine core (C₈H₄BrF₃N₂, MW 265.03 g/mol) [1]. Its computed XLogP3-AA is 2.9, and its experimental melting point is 177 °C [1]. The 7-azaindole scaffold is a privileged kinase hinge-binding motif that appears in FDA-approved drugs such as vemurafenib and is widely exploited in medicinal chemistry for ATP-competitive kinase inhibitor design [2]. The 3-bromo substituent serves as a cross-coupling handle (Suzuki, Stille, Buchwald–Hartwig), while the electron-withdrawing 5-CF₃ group modulates electronic character, lipophilicity, and metabolic stability of downstream derivatives [2].

Why 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Swapped with a Regioisomer or Different Halogen Analog


Although several bromo/trifluoromethyl-7-azaindole regioisomers and halogen variants share the same molecular formula or scaffold class, they are not functionally interchangeable in synthesis or property optimization. The 3-Br,5-CF₃ substitution pattern places the cross-coupling handle at the pyrrole ring's α-position (classic hinge-binder attachment point) while the electron-withdrawing CF₃ resides on the pyridine ring, creating a distinct electronic push–pull that influences both coupling reactivity and the physicochemical profile of final compounds [1]. Swapping to the 5-Br,3-CF₃ regioisomer (CAS 1150618-36-2) shifts LogP from 2.9 to 3.34, a ΔLogP of +0.44 [1]. Moving from bromine to chlorine (CAS 1289197-40-5) reduces molecular weight by ~44 Da but incurs a substantial penalty in cross-coupling reactivity because aryl chlorides undergo oxidative addition to Pd(0) significantly more slowly than aryl bromides [2]. Conversely, the 3-iodo analog (CAS 1142192-57-1, LogP 3.80) is more reactive but brings a +47 Da mass increase and higher lipophilicity that may push property windows beyond desirable limits . These differences directly impact reaction yields, purification efficiency, and the drug-likeness of derived leads, making blind substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence: 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Lipophilicity Differentiation: 3-Br,5-CF₃ vs. 5-Br,3-CF₃ Regioisomer (ΔLogP = 0.44)

The target compound (3-Br,5-CF₃-7-azaindole, CAS 1048914-10-8) has an XLogP3-AA of 2.9, whereas its regioisomer 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1150618-36-2) has a measured LogP of 3.34, representing a ΔLogP of +0.44 for the regioisomer [1]. This difference is substantial enough to alter membrane permeability, solubility, and metabolic clearance predictions in lead optimization campaigns. For 7-azaindole-based kinase inhibitors, where lipophilic ligand efficiency (LLE) is a critical optimization parameter, a 0.44 LogP shift can mean the difference between a development candidate and a compound deprioritized for poor ADME properties [2].

Lipophilicity Regioisomer differentiation Lead optimization

Halogen Reactivity Hierarchy: 3-Br as the Balanced Cross-Coupling Handle vs. 3-Cl and 3-I Analogs

In palladium-catalyzed cross-coupling, the oxidative addition reactivity of aryl halides follows the well-established order: I > OTf > Br >> Cl, driven by carbon–halogen bond dissociation energies [1]. The target compound provides a 3-Br handle with intermediate reactivity. The 3-chloro analog (CAS 1289197-40-5, MW 220.58) is less reactive and often requires specialized ligands (e.g., bulky electron-rich phosphines) or higher temperatures to achieve comparable conversion, increasing synthetic cost and complexity [1]. The 3-iodo analog (CAS 1142192-57-1, MW 312.03) is more reactive but introduces a +47 Da mass penalty and LogP increase to 3.80 (ΔLogP = +0.90 vs. target) that can compromise lead-like properties . The 3-Br handle thus occupies a practical reactivity–property balance point preferred in medicinal chemistry library synthesis.

Cross-coupling reactivity Suzuki–Miyaura Synthetic efficiency

Positional Synthetic Utility: 3-Br as the Preferred Entry Point for Hinge-Binder Diversification on the 7-Azaindole Core

The 3-position of 7-azaindole is the most synthetically exploited diversification site for kinase inhibitor programs because substituents at this position project toward the solvent-exposed region or selectivity pocket while the pyrrole N–H and pyridine N engage the kinase hinge [1]. The target compound provides a 3-Br handle pre-installed on a scaffold that already contains the property-modulating 5-CF₃ group, enabling one-step Suzuki diversification to generate focused libraries [2]. In contrast, 4-bromo-7-azaindole (CAS 348640-06-2) or 5-bromo-7-azaindole (CAS 183208-35-7) building blocks require separate introduction of the CF₃ group via additional synthetic steps, reducing overall efficiency . The dual 3-Br,5-CF₃ substitution delivers two critical optimization vectors—hinge-region diversity and electronic/lipophilic tuning—in a single building block procurement step.

Kinase inhibitor design Hinge-binding motif Structure–activity relationship

Physicochemical Property Window: Target Compound vs. 3-Bromo-7-azaindole (No CF₃) and 3-Iodo-5-CF₃ Analog

The physicochemical profile of 3-Br,5-CF₃-7-azaindole is directly measurable: MW 265.03, XLogP 2.9, predicted pKa 11.15, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 0 [1]. Removing the 5-CF₃ group yields 3-bromo-7-azaindole (CAS 74420-15-8, MW 197.03, LogP ~2.80), which loses the metabolic-stabilizing and potency-enhancing effect of the CF₃ group [2]. Substituting Br with I (CAS 1142192-57-1) increases MW to 312.03 and LogP to 3.80, significantly eroding ligand efficiency metrics . The target compound's property profile sits within preferred medicinal chemistry space (MW < 300, LogP < 3) while providing both a reactive handle and an electron-withdrawing substituent, making it more property-balanced than either extreme analog [3].

Physicochemical properties Drug-likeness Property window optimization

Commercial Specification Reproducibility: Batch-to-Batch Purity Benchmarks from Reputable Suppliers

The target compound is commercially available from multiple reputable suppliers with defined purity specifications and supporting analytical documentation. Bidepharm supplies the compound at 98% purity with batch-specific QC data including NMR, HPLC, and GC . Key Organics Ltd (UK) lists the compound under catalog GC-0750 . Matrix Scientific specifies a melting point of 177 °C and MDL number MFCD11100245, enabling cross-referencing across supplier catalogs . Alfa Chemistry offers the compound at 98% purity . This multi-supplier availability with documented analytical characterization reduces single-source procurement risk and ensures batch-to-batch comparability—a practical consideration for laboratories building SAR datasets over extended periods.

Quality control Procurement specifications Batch reproducibility

Procurement-Driven Application Scenarios for 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine


Kinase Inhibitor Hit-to-Lead: One-Step Library Synthesis at the Hinge-Binding 3-Position

Medicinal chemistry teams prosecuting ATP-competitive kinase targets (e.g., B-Raf, BTK, TNIK, JAK, FGFR) can use the 3-Br handle for parallel Suzuki–Miyaura diversification with aryl/heteroaryl boronic acids to rapidly generate 50–200 compound libraries. The pre-installed 5-CF₃ group simultaneously tunes electron density on the pyridine ring and provides metabolic stabilization, eliminating the need for post-coupling fluorination steps [1]. This is directly supported by the established use of 3-substituted 7-azaindoles as ATP hinge-binding mimetics across multiple kinase families [1][2].

Property-Controlled Fragment Elaboration: LogP Management from the First Synthetic Step

For fragment-based drug discovery programs where controlling lipophilicity is critical, the target compound (XLogP 2.9) provides a 0.44 LogP advantage over the 5-Br,3-CF₃ regioisomer (LogP 3.34) and a 0.90 LogP advantage over the 3-iodo analog (LogP 3.80) [3]. Starting fragment elaboration with this building block keeps final compounds within favorable property space (LE > 0.3, LLE > 5) as demonstrated by the LogP data quantified in Section 3. This is particularly relevant for CNS-penetrant kinase programs where LogP ceilings are stringent .

Multi-Parameter Lead Optimization: Balancing Reactivity, Yield, and ADME Properties

In lead optimization, the 3-Br handle's intermediate cross-coupling reactivity (faster than Cl, more controlled than I) enables high-yielding diversification under standard Pd-catalyzed conditions without requiring specialized ligand systems [4]. Combined with the 5-CF₃ group's established role in blocking oxidative metabolism at the pyridine ring and modulating pKa, the building block allows simultaneous optimization of potency, metabolic stability, and solubility in a single diversification round [5]. The compound's melting point (177 °C) and crystalline nature also facilitate purification and handling in parallel synthesis workflows .

Academic and CRO Medicinal Chemistry: Multi-Supplier Sourcing for Reproducible SAR

Academic laboratories and contract research organizations requiring reproducible SAR data across multi-year projects benefit from the compound's availability at ≥98% purity from multiple independent suppliers with traceable analytical documentation . The consistent melting point (177 °C) and MDL identifier (MFCD11100245) enable cross-verification of identity and purity across batches and suppliers, reducing the risk of confounding biological data due to impurity-driven artifacts in dose–response assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.